N-(4-chlorophenyl)-4-oxo-4H-chromene-2-carboxamide
Description
N-(4-Chlorophenyl)-4-oxo-4H-chromene-2-carboxamide is a heterocyclic compound featuring a chromene backbone substituted with a 4-oxo group and a 4-chlorophenyl carboxamide moiety. Chromene derivatives are widely studied for their diverse biological activities, including insecticidal, anticancer, and enzyme inhibitory properties. The 4-chlorophenyl group is a common pharmacophore in agrochemicals and pharmaceuticals due to its electronic and steric effects, which enhance binding affinity and metabolic stability.
Properties
IUPAC Name |
N-(4-chlorophenyl)-4-oxochromene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10ClNO3/c17-10-5-7-11(8-6-10)18-16(20)15-9-13(19)12-3-1-2-4-14(12)21-15/h1-9H,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJPYOWXYFBGBTP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C=C(O2)C(=O)NC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chlorophenyl)-4-oxo-4H-chromene-2-carboxamide typically involves the following steps:
Starting Materials: The synthesis begins with 4-chlorobenzoyl chloride and 4-hydroxycoumarin.
Formation of Intermediate: 4-chlorobenzoyl chloride reacts with 4-hydroxycoumarin in the presence of a base such as pyridine to form an intermediate.
Cyclization: The intermediate undergoes cyclization under acidic conditions to form the chromene ring.
Amidation: The final step involves the reaction of the chromene intermediate with an amine, such as ammonia or an amine derivative, to form the carboxamide group.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the use of catalysts and solvents that are environmentally friendly and cost-effective is preferred in industrial settings.
Chemical Reactions Analysis
Types of Reactions
N-(4-chlorophenyl)-4-oxo-4H-chromene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The chlorine atom in the 4-chlorophenyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Chemical Properties and Reactions
The compound can undergo various chemical reactions, making it a versatile building block in organic synthesis. Key reactions include:
- Oxidation : This process introduces additional functional groups or modifies existing ones, often using agents like potassium permanganate or chromium trioxide.
- Reduction : Reduction reactions convert ketones or other functional groups to alcohols or amines, typically employing sodium borohydride or lithium aluminum hydride.
- Substitution : Electrophilic or nucleophilic substitution can replace specific atoms or groups within the molecule, using reagents like halogens and nucleophiles.
Anticancer Activity
N-(4-chlorophenyl)-4-oxo-4H-chromene-2-carboxamide exhibits significant anticancer properties. Studies have shown that related chromene derivatives demonstrate cytotoxic effects against various cancer cell lines, including breast (MCF-7) and lung (A549) cancer cells. The presence of electron-withdrawing groups like chlorine enhances the compound's activity by improving lipophilicity and binding affinity to cellular targets .
Case Study: Cytotoxicity Evaluation
In an evaluation of similar chromene derivatives using the MTT assay, certain derivatives exhibited IC50 values in the low micromolar range, indicating potent anticancer activity.
Anti-inflammatory Activity
The compound has also been investigated for its anti-inflammatory properties. It inhibits cyclooxygenase (COX) enzymes, particularly COX-2, which is often upregulated in inflammatory conditions and cancers. In vitro studies demonstrated that related compounds significantly inhibited COX-2 activity with IC50 values ranging from 10 to 20 µM .
Antioxidant Activity
The antioxidant capacity of this compound has been assessed through various assays such as DPPH and ABTS radical scavenging tests. Related compounds exhibited potent radical scavenging activities with IC50 values indicating effective neutralization of free radicals, which is beneficial in preventing oxidative stress-related diseases .
Mechanism of Action
The mechanism by which N-(4-chlorophenyl)-4-oxo-4H-chromene-2-carboxamide exerts its effects involves interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can vary depending on the specific application, but often include inhibition of key signaling molecules or pathways involved in disease progression.
Comparison with Similar Compounds
Insecticidal Activity: Chromene vs. Pyridine/Thieno Derivatives
Chromene-based compounds are often compared to pyridine or thieno-fused analogs. For instance, N-(4-chlorophenyl)-2-((3-cyano-4,6-distyrylpyridin-2-yl)thio)acetamide (compound 2) and 3-amino-N-(4-chlorophenyl)-4,6-distyrylthieno[2,3-b]pyridine-2-carboxamide (compound 3) demonstrated superior insecticidal activity against cowpea aphids compared to acetamiprid, a commercial neonicotinoid . Although these compounds share the 4-chlorophenyl group, their pyridine/thieno cores differ from the chromene scaffold in electronic delocalization and steric bulk.
Table 1: Insecticidal Activity of 4-Chlorophenyl Derivatives
| Compound | Core Structure | Activity (vs. Acetamiprid) | Reference |
|---|---|---|---|
| Compound 2 | Pyridine-thioacetamide | Higher | |
| Compound 3 | Thieno-pyridine | Higher | |
| Target Chromene Compound | Chromene-2-carboxamide | Data pending | — |
Cytotoxic Activity: Chromene vs. Indole Analogs
N-(4-Chlorophenyl)-1H-indole-2-carboxamide () exhibited dose-dependent cytotoxicity against bone cancer cells, with IC₅₀ values comparable to Imatinib mesylate. The indole core’s planar structure facilitates intercalation or enzyme inhibition, whereas the chromene scaffold’s conjugated system may alter redox properties or membrane permeability. The 4-chlorophenyl group in both compounds likely enhances cellular uptake via hydrophobic interactions .
Table 2: Cytotoxicity of 4-Chlorophenyl Carboxamides
| Compound | Core Structure | Target Cells | IC₅₀ (µM) | Reference |
|---|---|---|---|---|
| N-(4-Cl-Ph)-1H-indole-2-CA | Indole | Bone cancer | ~10–50 | |
| Target Chromene Compound | Chromene | Data pending | — | — |
Structural Analogues: Carboxamide Position and Substituent Effects
- Chromene-2-carboxamide vs. 3-carboxamide: N-(4-Methoxyphenethyl)-2-oxo-2H-chromene-3-carboxamide () and N-(4-sulfamoylphenyl)-2-oxo-2H-chromene-3-carboxamide () highlight the impact of carboxamide positioning. Substituents like sulfamoyl () or methoxyphenethyl () alter solubility and target selectivity. The 4-chlorophenyl group in the target compound may improve lipophilicity, favoring blood-brain barrier penetration or agricultural adhesion.
Halogen Substituent Effects
compared halogenated phenyl maleimides (F, Cl, Br, I) and found minimal differences in inhibitory potency against monoacylglycerol lipase (MGL), suggesting electronic effects (e.g., electron-withdrawing -Cl) dominate over steric factors. This implies the 4-chlorophenyl group in the target compound may enhance electrophilic interactions without significantly altering steric hindrance .
Biological Activity
N-(4-chlorophenyl)-4-oxo-4H-chromene-2-carboxamide is a derivative of chromene, a class of compounds known for their diverse biological activities, including anticancer, anti-inflammatory, and antioxidant properties. This article provides an overview of the biological activities associated with this compound, highlighting its mechanisms of action, relevant case studies, and research findings.
Overview of Chromene Derivatives
Chromene derivatives have gained attention in medicinal chemistry due to their potential therapeutic applications. The structural modifications in chromene compounds can significantly influence their biological activities. This compound is particularly notable for its selective inhibition of monoamine oxidase B (MAO-B), an enzyme implicated in neurodegenerative diseases and depression.
The biological activity of this compound primarily involves its interaction with specific molecular targets:
- Enzyme Inhibition : The compound acts as a selective inhibitor of MAO-B. Studies have shown that structural modifications at the chromone ring enhance the inhibitory potency against MAO-B, with this compound demonstrating significant binding affinity (IC50 values in the low micromolar range) .
- Anticancer Activity : Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, it has been shown to induce apoptosis in MCF-7 (breast cancer) and HL-60 (leukemia) cells, with IC50 values suggesting moderate to high potency . The mechanism involves triggering apoptotic pathways and disrupting cell cycle progression.
Case Studies and Research Findings
- Anticancer Effects : A study evaluated the cytotoxicity of several chromene derivatives, including this compound, against multiple cancer cell lines. The results indicated that this compound exhibited significant cytotoxicity against MCF-7 cells with an IC50 value of approximately 68.4 μM .
- MAO-B Inhibition : In a comparative analysis, this compound was found to be a more effective MAO-B inhibitor than other similar compounds, with IC50 values reported as low as 0.048 μM . This suggests its potential utility in treating conditions related to dopamine metabolism.
- Structural Activity Relationship (SAR) : Research into the SAR of chromone derivatives revealed that substitutions at specific positions on the chromone ring significantly affect biological activity. For example, the presence of halogen atoms (such as chlorine) enhances MAO-B inhibition and anticancer activity .
Data Table: Biological Activity Summary
Q & A
Q. What synthetic methodologies are commonly employed for preparing N-(4-chlorophenyl)-4-oxo-4H-chromene-2-carboxamide?
The compound can be synthesized via condensation reactions between 4-oxo-4H-chromene-2-carboxylic acid derivatives and 4-chloroaniline. For example, coupling agents like DCC (dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) can facilitate amide bond formation under anhydrous conditions. Chromene precursors such as 4-oxo-4H-chromene-2-carbaldehyde (analogous to 3-carbaldehyde derivatives in ) may also undergo oxidation to carboxylic acids before amidation .
Q. How is the structural identity of this compound confirmed?
Characterization involves multi-spectral analysis:
- IR spectroscopy identifies carbonyl stretches (amide C=O at ~1650–1700 cm⁻¹ and chromene ketone at ~1680 cm⁻¹).
- NMR (¹H and ¹³C) resolves aromatic protons (δ 6.8–8.5 ppm for chlorophenyl and chromene rings) and carbonyl carbons (δ ~165–180 ppm).
- X-ray crystallography (using programs like SHELXL) determines precise bond lengths and angles, particularly for the chromene core and amide linkage .
Q. What in vitro biological assays are suitable for evaluating this compound’s bioactivity?
Standard assays include:
- Antimicrobial testing : Minimum inhibitory concentration (MIC) assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans), following protocols similar to those for related dihydropyrimidin-2-thiones .
- Enzyme inhibition studies : Fluorescence-based assays targeting kinases or proteases, leveraging the compound’s amide group for potential hydrogen bonding .
Advanced Research Questions
Q. How can low yields in the synthesis of this compound be addressed?
Optimization strategies include:
- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction efficiency for condensation steps.
- Catalyst use : Potassium hydroxide (KOH) or triethylamine (TEA) can accelerate amidation, as demonstrated in analogous chromene-3-carboxamide syntheses .
- Temperature control : Gradual heating (60–80°C) minimizes side reactions like hydrolysis.
Q. How do researchers resolve contradictions in biological activity data across studies?
Discrepancies may arise from assay conditions (e.g., pH, solvent). Mitigation involves:
- Standardized protocols : Replicating assays under identical conditions (e.g., Mueller-Hinton broth for MIC tests) .
- Structure-activity relationship (SAR) analysis : Comparing substituent effects (e.g., electron-withdrawing groups on the chlorophenyl ring) to isolate bioactive motifs .
Q. What computational approaches predict the compound’s binding modes with biological targets?
- Molecular docking : Software like AutoDock Vina or Schrödinger Suite models interactions with enzyme active sites (e.g., ATP-binding pockets in kinases).
- Pharmacophore modeling : Identifies critical features (e.g., chromene ketone as a hydrogen bond acceptor) for target engagement, as seen in related benzamide derivatives .
Q. What challenges arise in refining the crystal structure of this compound?
- Disorder in aromatic rings : Partial occupancy or rotational flexibility of the chlorophenyl group requires constraints during SHELXL refinement .
- Twinned crystals : X-ray data from twinned specimens may necessitate specialized software (e.g., TWINABS) for accurate intensity correction .
Data Analysis and Methodological Considerations
Q. How are tautomeric or isomeric forms of this compound identified and quantified?
- HPLC-MS : Separates and quantifies tautomers (e.g., keto-enol forms) using reverse-phase columns and high-resolution mass detection.
- Dynamic NMR : Observes slow exchange processes in DMSO-d₆ or CDCl₃ at variable temperatures .
Q. What statistical methods validate reproducibility in synthesis or bioactivity data?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
